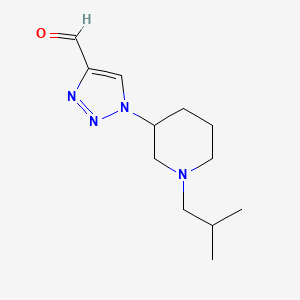

1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-[1-(2-methylpropyl)piperidin-3-yl]triazole-4-carbaldehyde |

InChI |

InChI=1S/C12H20N4O/c1-10(2)6-15-5-3-4-12(8-15)16-7-11(9-17)13-14-16/h7,9-10,12H,3-6,8H2,1-2H3 |

InChI Key |

IGLNKMYUXRSPKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCC(C1)N2C=C(N=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Formation of Azide and Alkyne Precursors

The synthesis begins with preparing the azide and alkyne components essential for the cycloaddition. The azide precursor is often synthesized from a suitable halide or tosylate derivative of the piperidine moiety bearing the isobutyl substituent. For example, a 3-halopiperidine derivative can be converted to the corresponding azide via nucleophilic substitution with sodium azide.

The alkyne precursor is typically a terminal alkyne bearing a protected aldehyde functionality, such as 3,3-diethoxyprop-1-yne, which provides a masked aldehyde that can be unmasked after cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne precursors undergo CuAAC in the presence of copper sulfate and sodium ascorbate as a reducing agent to generate the copper(I) catalyst in situ. This reaction proceeds regioselectively to afford 1,4-disubstituted 1,2,3-triazole rings under mild conditions with high yields.

The general reaction scheme is:

$$

\text{Azide} + \text{Alkyne} \xrightarrow[\text{NaAsc}]{\text{CuSO}_4} \text{1,4-disubstituted 1,2,3-triazole}

$$

Following the cycloaddition, the acetal protecting group on the aldehyde can be hydrolyzed under acidic conditions to yield the free aldehyde at the 4-position of the triazole ring.

Functionalization of Piperidine Ring

The isobutyl substituent on the piperidine nitrogen is introduced either before or after the triazole formation, depending on the synthetic route. Typically, N-alkylation of piperidin-3-amine with isobutyl bromide or a related electrophile is performed under basic conditions to afford the N-isobutylpiperidine intermediate.

Purification and Characterization

The final product is purified by silica gel chromatography, often using gradient elution with solvents such as ethyl acetate and hexanes. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C)

- High-Resolution Mass Spectrometry (HRMS)

- Infrared (IR) spectroscopy

- Elemental analysis

Research Findings and Comparative Analysis

Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide formation | NaN_3, DMF, 60°C | 70–80 | Efficient substitution on halopiperidine |

| Alkyne preparation | Commercial or synthesized 3,3-diethoxyprop-1-yne | — | Acetal protects aldehyde functionality |

| CuAAC cycloaddition | CuSO4, sodium ascorbate, t-BuOH/H2O, rt | 75–90 | Mild, regioselective, high yielding |

| Acetal deprotection | Dilute acid (e.g., 1 M HCl), rt | 85–95 | Converts acetal to aldehyde |

| N-isobutylation of piperidine | Isobutyl bromide, base (K2CO3), DMF, 50°C | 80–88 | Alkylation on nitrogen |

Literature Comparison

The method of synthesizing triazole aldehydes via CuAAC is well-documented as efficient and versatile. Onoda et al. (2019) demonstrated the one-step synthesis of 1H-1,2,3-triazole-4-carbaldehyde derivatives via CuAAC followed by Dimroth rearrangement, achieving excellent conversion rates under mild conditions. This approach is adaptable to various substituents, including bulky groups like isobutyl on the piperidine ring.

Additionally, the use of click chemistry in aqueous or mixed solvent systems enhances the environmental profile of the synthesis, as shown in other triazole analog syntheses. The Suzuki–Miyaura cross-coupling was employed in related triazole analogs to introduce aryl groups, demonstrating the synthetic flexibility of triazole frameworks.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Azide synthesis | NaN_3, DMF, moderate heating | Azide intermediate for CuAAC |

| Alkyne synthesis or procurement | Commercial or synthetic, acetal-protected aldehyde | Alkyne partner for click reaction |

| CuAAC cycloaddition | CuSO4, sodium ascorbate, t-BuOH/H2O, rt | Formation of 1,4-disubstituted triazole |

| Acetal deprotection | Acidic aqueous solution, room temperature | Free aldehyde formation |

| N-alkylation of piperidine | Isobutyl bromide, base, polar aprotic solvent | Introduction of isobutyl group |

| Purification | Silica gel chromatography | Isolation of pure target compound |

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Condensation: Amines, hydrazines, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted triazole derivatives.

Condensation: Imines and hydrazones.

Scientific Research Applications

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Aryl substituents (e.g., phenyl, nitrophenyl) are commonly used in coordination chemistry and drug synthesis due to their electronic effects. For example, 1-phenyl derivatives form stable Fe(II) complexes , while nitrophenyl groups enhance electrophilicity in Hantzsch reactions .

- Piperidinyl substituents (e.g., acetyl, isobutyl) introduce steric bulk and basicity. The isobutyl group may reduce solubility in polar solvents but improve interaction with hydrophobic biological targets.

Synthetic Yields: Aryl-substituted triazole aldehydes generally achieve high yields (85–96%) in one-pot reactions .

Antitumor Activity:

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives exhibit potent antitumor activity (68–86% growth inhibition in NCI-H522 lung cancer cells) . The aldehyde analog of this compound could serve as a precursor for similar bioactive molecules.

- Piperidinyl vs. Aryl Groups : The isobutylpiperidinyl group’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies, unlike polar aryl-carboxylic acids.

Protein Modification:

- Triazole-4-carbaldehydes are used as N-terminal protein modification reagents . The isobutylpiperidinyl group’s steric bulk could reduce nonspecific binding compared to smaller substituents (e.g., acetyl), improving selectivity in bioconjugation.

Coordination Chemistry:

- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde forms dinuclear Fe(II) helicates with wide thermal hysteresis, a property critical for molecular switches . Piperidinyl substituents might disrupt metal coordination due to steric hindrance.

Physicochemical Properties

- Solubility : Aryl-substituted aldehydes (e.g., 3-fluorophenyl) are less polar and may require organic solvents (e.g., MeOH) for reactions . Piperidinyl analogs, with basic nitrogen atoms, could exhibit pH-dependent solubility.

- Thermal Stability : Fe(II) complexes of 1-phenyl derivatives remain stable at high temperatures (~100°C) , whereas aldehyde-containing piperidinyl compounds may decompose under similar conditions due to aldehyde reactivity.

Biological Activity

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that incorporates a triazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its medicinal potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀N₄O

- Molecular Weight : 236.31 g/mol

- CAS Number : 2098133-50-5

- Structure : The compound features a triazole ring attached to an isobutylpiperidine moiety and an aldehyde functional group.

Anticancer Properties

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various cancer cell lines. A study demonstrated that triazole hybrids induced apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential, leading to cell death .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Hybrid 1 | HCT116 | 0.43 | Induces apoptosis via ROS increase |

| Triazole Hybrid 2 | MDA-MB-231 | 5.04 | Inhibits migration and proliferation |

| 1-(Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | TBD | TBD | TBD |

Antimicrobial Activity

The triazole moiety is also recognized for its antimicrobial properties. Compounds containing the triazole ring have been reported to exhibit activity against bacteria and fungi. Mechanistically, these compounds may interfere with nucleic acid synthesis or disrupt cellular membranes .

The mechanism by which 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its biological effects likely involves:

- Interaction with Biological Targets : The triazole ring can form hydrogen bonds and engage in π-π interactions with proteins or nucleic acids.

- Modulation of Signaling Pathways : Similar compounds have been shown to inhibit NF-kB signaling pathways by preventing p65 phosphorylation, thereby reducing inflammation and cancer cell survival .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde:

- Study on Anticancer Activity : A series of triazolo-dihydroartemisinin-coumarin hybrids were synthesized and tested against HT-29 and MDA-MB-231 cell lines. The results indicated significant cytotoxicity under hypoxic conditions, with IC₅₀ values as low as 0.01 µM for specific derivatives .

- Antimicrobial Screening : Research on various triazole derivatives revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, demonstrating their potential as therapeutic agents .

Q & A

Q. Optimization Strategies :

- Use factorial design (e.g., 2^k designs) to evaluate critical parameters like temperature, catalyst loading, and solvent polarity .

- Example table for a 2³ factorial design:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 6 | 24 |

Advanced: How can computational methods predict reactivity and stability of this compound?

Methodological Answer:

- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Stability Analysis : Molecular dynamics simulations assess conformational stability under varying solvent conditions (e.g., polar vs. nonpolar).

- Reaction Pathway Modeling : Transition state analysis using software like Gaussian or ORCA validates proposed mechanisms (e.g., cycloaddition kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.